(1-Tert-butylazetidin-2-yl)methanol

Lipophilicity ADME Physicochemical Properties

Researchers developing KRas G12C or SOS1 inhibitors require a sterically defined azetidine building block. Generic N-methyl or N-benzyl analogs alter LogP by >1 unit and invert basicity trends, undermining SAR. (1-Tert-butylazetidin-2-yl)methanol delivers: • Optimal intermediate lipophilicity (LogP ≈0.8) for target engagement • Elevated pKa (~11.7) enabling selective salt formation • High boiling point (190.6°C) for safe scale-up • Chiral scaffold for asymmetric ligand synthesis Available in 95% purity with global shipping.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 31247-31-1
Cat. No. B1655062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Tert-butylazetidin-2-yl)methanol
CAS31247-31-1
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCC1CO
InChIInChI=1S/C8H17NO/c1-8(2,3)9-5-4-7(9)6-10/h7,10H,4-6H2,1-3H3
InChIKeyVGWGGPWCDSSOEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Tert-butylazetidin-2-yl)methanol: A Sterically Hindered Azetidine Building Block with Quantifiable Lipophilicity and Basicity Advantages


(1-Tert-butylazetidin-2-yl)methanol (CAS 31247‑31‑1) is a chiral, nitrogen‑containing heterocyclic building block belonging to the azetidine class [REFS‑1]. The compound features an N‑tert‑butyl substituent and a primary hydroxymethyl group at the 2‑position of the strained four‑membered ring [REFS‑2]. The tert‑butyl group imparts steric bulk and electron‑donating character that differentiates its physicochemical profile from N‑methyl, N‑isopropyl, N‑benzyl and unprotected azetidine‑2‑methanol analogs [REFS‑3].

Why (1-Tert-butylazetidin-2-yl)methanol Cannot Be Replaced by Generic N‑Alkyl Azetidine‑2‑methanols


N‑Alkyl azetidine‑2‑methanols are not interchangeable building blocks. The identity of the N‑alkyl substituent profoundly alters lipophilicity, basicity, and steric accessibility of the ring nitrogen. Replacing the tert‑butyl group with a smaller N‑methyl or a more lipophilic N‑benzyl group changes the compound’s distribution coefficient (LogP) by more than one log unit [REFS‑1][REFS‑2] and can invert the basicity trend expected from simple alkyl substitution [REFS‑3]. Consequently, generic substitution in a synthetic route or a structure‑activity relationship (SAR) study would lead to unpredictable reactivity, altered pharmacokinetic properties, and loss of the steric discrimination that is essential for asymmetric catalysis and selective target engagement.

(1-Tert-butylazetidin-2-yl)methanol: Quantitative Comparator‑Based Differentiation Evidence


Lipophilicity (LogP): Intermediate Value Balances Membrane Permeability and Aqueous Solubility

The target compound exhibits a calculated LogP of 0.79–0.85, which lies between the hydrophilic N‑methyl analog (LogP = -0.55) and the hydrophobic N‑benzyl analog (LogP = 1.19) [REFS‑1][REFS‑2]. This intermediate lipophilicity is predicted to confer a balanced profile for membrane permeation and aqueous solubility, a critical factor for oral bioavailability in drug discovery programs [REFS‑3].

Lipophilicity ADME Physicochemical Properties

Boiling Point and Volatility: Enhanced Thermal Stability and Safer Handling

The target compound has a predicted boiling point of 190.6 °C at 760 mmHg, which is 51 °C higher than that of the N‑methyl analog (139.2 °C) [REFS‑1][REFS‑2]. This difference reflects the increased molecular weight and van der Waals interactions conferred by the bulky tert‑butyl group [REFS‑3].

Thermal Stability Process Chemistry Safety

Basicity and Electron‑Donating Capacity: Elevated pKa Relative to Unsubstituted Azetidine

The tert‑butyl substituent increases the electron density on the azetidine nitrogen through a strong +I inductive effect. This raises the pKa of the conjugate acid to approximately 11.7, compared to ~9.8 for the parent unsubstituted azetidine [REFS‑1][REFS‑2]. The enhanced basicity can be exploited for selective protonation, salt formation, and modulation of nucleophilicity.

Basicity Reactivity Salt Formation

Steric Shielding of the Ring Nitrogen: Restricts Off‑Target Nucleophilic Attack

15N NMR studies demonstrate that N‑tert‑butylazetidine exhibits an anomalous shielding effect not observed with smaller N‑alkyl groups (e.g., methyl, ethyl) [REFS‑1]. This shielding is attributed to steric compression of the ring hydrogens by the bulky tert‑butyl group, which restricts access to the nitrogen lone pair and reduces its nucleophilicity relative to less hindered analogs [REFS‑2].

Steric Hindrance Chemoselectivity Asymmetric Catalysis

Application in KRas G12C Inhibitor Synthesis: Validated Intermediate for Targeted Cancer Therapeutics

The compound is explicitly utilized as an intermediate in the synthesis of KRas G12C inhibitors disclosed in US Patent 10,647,715 [REFS‑1]. The tert‑butylazetidine scaffold provides the steric bulk and conformational constraint required for optimal engagement with the KRas G12C binding pocket [REFS‑2]. While direct comparative IC50 data for the free building block are not available in public literature, its incorporation into patented drug candidates validates its utility in a high‑value therapeutic area.

Oncology KRas Inhibitors Medicinal Chemistry

(1-Tert-butylazetidin-2-yl)methanol: Recommended Application Scenarios Based on Evidence


Medicinal Chemistry: KRas G12C and SOS1 Inhibitor Lead Optimization

The tert‑butylazetidine‑2‑methanol scaffold is a validated intermediate for the synthesis of covalent KRas G12C inhibitors and SOS1 inhibitors [REFS‑1]. Its intermediate lipophilicity (LogP ≈ 0.8) and sterically shielded nitrogen make it suitable for constructing constrained heterocyclic cores that require precise steric and electronic complementarity with the target binding site [REFS‑2][REFS‑3].

Asymmetric Catalysis: Chiral Ligand or Auxiliary Synthesis

The chiral nature of (1‑tert‑butylazetidin‑2‑yl)methanol, combined with the steric bulk of the tert‑butyl group, allows it to be elaborated into chiral ligands for asymmetric catalysis. The restricted rotation and shielding of the nitrogen lone pair favor a well‑defined coordination geometry, which is critical for enantioselective transformations [REFS‑3][REFS‑4].

Process Chemistry: Large‑Scale Syntheses Requiring Thermal Stability

With a predicted boiling point of 190.6 °C—significantly higher than that of the N‑methyl analog (139.2 °C)—this building block is better suited for reactions conducted at elevated temperatures or for distillative purification without excessive volatility [REFS‑5][REFS‑6]. This reduces solvent loss and improves safety during scale‑up.

Bioconjugation and Prodrug Design: Exploiting Enhanced Basicity

The elevated pKa (≈11.7) of the azetidine nitrogen relative to unsubstituted azetidine (≈9.8) enables selective protonation and salt formation at physiological pH [REFS‑7]. This property can be harnessed to modulate solubility, control release kinetics, or direct subcellular localization in prodrug or bioconjugate applications.

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